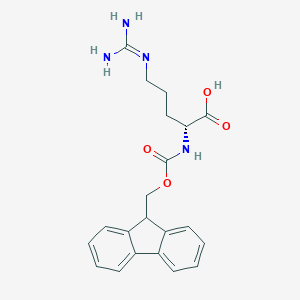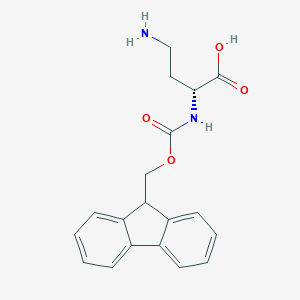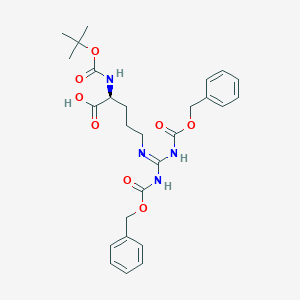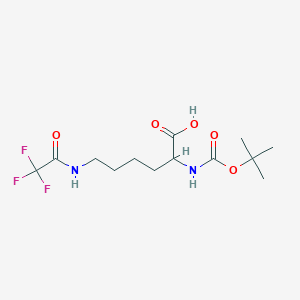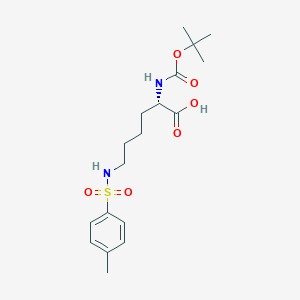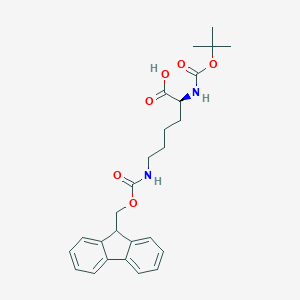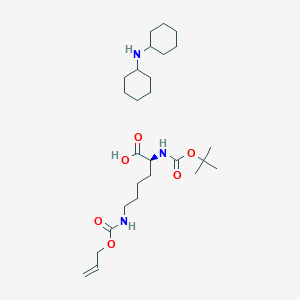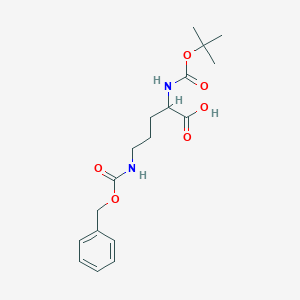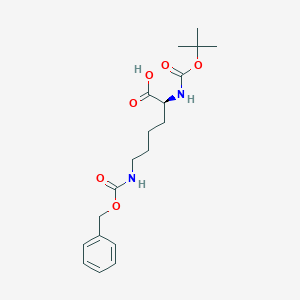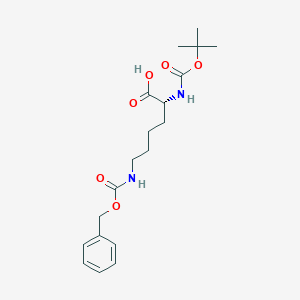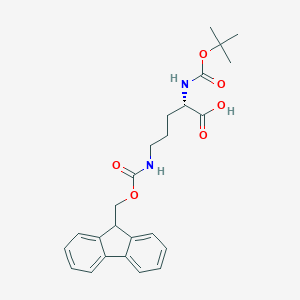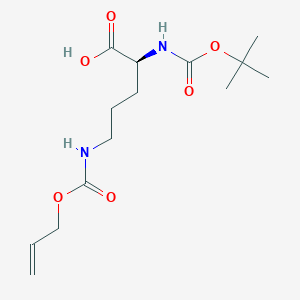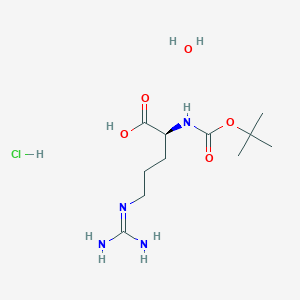
N-Boc-L-arginine hydrochloride monohydrate
Overview
Description
N-Boc-L-arginine hydrochloride monohydrate is a chemical compound widely used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff industries . It is a derivative of L-arginine, an amino acid, and is often used as a protecting group in peptide synthesis due to its stability under various reaction conditions .
Mechanism of Action
Target of Action
N-Boc-L-arginine hydrochloride monohydrate is a derivative of the amino acid arginine . Arginine is a key player in several biological processes, including cell division, wound healing, immune function, and the removal of ammonia from the body . It is also a precursor for the synthesis of nitric oxide (NO), a powerful neurotransmitter that helps blood vessels relax and also improves circulation .
Mode of Action
The mode of action of this compound is primarily through its conversion to arginine in the body . Arginine, in turn, serves as a precursor for the synthesis of nitric oxide (NO), a potent vasodilator . NO is produced by all tissues of the body and plays very important roles in the cardiovascular system, immune system, and nervous system .
Biochemical Pathways
This compound is involved in the urea cycle, a series of biochemical reactions in the liver cells that convert ammonia, a waste product of protein metabolism, into urea, which is excreted in the urine . Arginine is a key component of this cycle, and its availability can influence the rate of urea production and excretion .
Pharmacokinetics
It is known that arginine, the parent compound, is well-absorbed and distributed throughout the body . The compound is slightly soluble in water , which may affect its bioavailability.
Result of Action
The primary result of the action of this compound is the production of nitric oxide (NO) and the subsequent vasodilation . This can lead to improved blood flow and oxygen delivery to tissues. Additionally, by participating in the urea cycle, it aids in the detoxification of ammonia .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its solubility and absorption . Furthermore, the compound should be stored in a dark place, sealed in dry, at room temperature to maintain its stability .
Preparation Methods
The synthesis of N-Boc-L-arginine hydrochloride monohydrate typically involves the protection of the amino group of L-arginine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a solvent like dioxane . The reaction proceeds at ambient temperature, and the product is obtained as a white solid after purification .
Industrial production methods often involve the use of heterogeneous catalysts like Amberlyst-15 in ethanol, which allows for easy separation and reuse of the catalyst . This method is efficient and highly chemoselective, preventing the formation of side products such as isocyanates, ureas, and oxazolidinones .
Chemical Reactions Analysis
N-Boc-L-arginine hydrochloride monohydrate undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The guanidine group in L-arginine can undergo oxidation to form urea derivatives, although this is less common in the protected form.
Hydrolysis: The ester bond in the Boc group can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include TFA for deprotection, and bases like NaOH or K2CO3 for hydrolysis . The major products formed from these reactions are the free amine and carboxylic acid derivatives .
Scientific Research Applications
N-Boc-L-arginine hydrochloride monohydrate is extensively used in scientific research, particularly in:
Comparison with Similar Compounds
Similar compounds include other Boc-protected amino acids such as N-Boc-L-lysine and N-Boc-L-ornithine . Compared to these compounds, N-Boc-L-arginine hydrochloride monohydrate is unique due to its guanidine group, which provides additional reactivity and functionality in peptide synthesis . This makes it particularly useful in the synthesis of peptides that require specific side-chain functionalities .
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O4.ClH.H2O/c1-11(2,3)19-10(18)15-7(8(16)17)5-4-6-14-9(12)13;;/h7H,4-6H2,1-3H3,(H,15,18)(H,16,17)(H4,12,13,14);1H;1H2/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXLPYFDJUFEHQ-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35897-34-8, 114622-81-0 | |
| Record name | L-Arginine, N2-[(1,1-dimethylethoxy)carbonyl]-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.956 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Boc-L-Arginine.HCl.H2O | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


